Cas no 175354-76-4 (Pyrido[2,3-d]pyrimidine-2,4,6-triamine,N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl-)
![Pyrido[2,3-d]pyrimidine-2,4,6-triamine,N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl- structure](https://fr.kuujia.com/scimg/cas/175354-76-4x500.png)
175354-76-4 structure
Nom du produit:Pyrido[2,3-d]pyrimidine-2,4,6-triamine,N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl-
Pyrido[2,3-d]pyrimidine-2,4,6-triamine,N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl- Propriétés chimiques et physiques
Nom et identifiant
-
- Pyrido[2,3-d]pyrimidine-2,4,6-triamine,N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl-
- 6-N-[(2,5-dimethoxyphenyl)methyl]-6-N-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine
- N~6~-(2,5-dimethoxybenzyl)-N~6~-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine
- Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl-
- N4-[(2,5-dimethoxyphenyl)methyl]-N4-methyl-2,8,10-triazabicyclo[4.4.0]deca-2,4,6,8,10-pentaene-4,7,9-triamine
- Q27093556
- N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine
- N4-[(2,5-dimethoxyphenyl)methyl]-N4-methyl-2,8,10-triazabicyclo[4.4.0]deca-2,4,6,8,10-pentaene-4,7,9
- BDBM50051913
- N*6*-(2,5-Dimethoxy-benzyl)-N*6*-methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine
- SCHEMBL4314171
- 175354-76-4
- NS00068126
- 2,4-diamino-6-[N-(2,5-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine
- PD007845
- DB02583
- N6-(2,5-DIMETHOXY-BENZYL)-N6-METHYL-PYRIDO[2,3-D]PYRIMIDINE-2,4,6-TRIAMINE
- DTXSID10169975
- N6-(2,5-dimethoxybenzyl)-N6-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine
- CHEMBL32113
- Pyrido[2,3-d]pyrimidine-2,4,6-triamine, N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl-
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- Piscine à noyau: InChI=1S/C17H20N6O2/c1-23(9-10-6-12(24-2)4-5-14(10)25-3)11-7-13-15(18)21-17(19)22-16(13)20-8-11/h4-8H,9H2,1-3H3,(H4,18,19,20,21,22)
- La clé Inchi: HZTFNSCZLJLPEO-UHFFFAOYSA-N
- Sourire: COC1=CC=C(OC)C(CN(C2C=NC3=NC(=NC(N)=C3C=2)N)C)=C1
Propriétés calculées
- Qualité précise: 340.165
- Masse isotopique unique: 340.16477390g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 5
- Complexité: 428
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 112Ų
- Nombre d'tautomères: 12
- Charge de surface: 0
- Le xlogp3: 1.7
Propriétés expérimentales
- Le PSA: 112.41
Pyrido[2,3-d]pyrimidine-2,4,6-triamine,N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl- Littérature connexe
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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